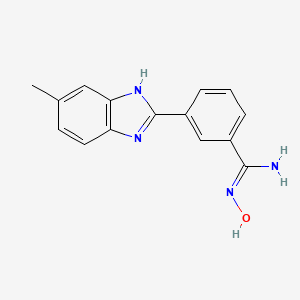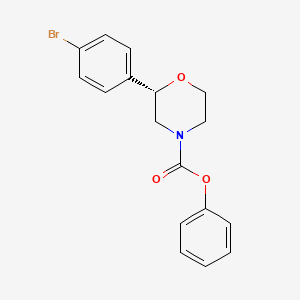![molecular formula C27H36O3 B12636836 [(2R,3R,8R,9S,10S,13S,14S)-2,10,13-trimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B12636836.png)
[(2R,3R,8R,9S,10S,13S,14S)-2,10,13-trimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [(2R,3R,8R,9S,10S,13S,14S)-2,10,13-trimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,8R,9S,10S,13S,14S)-2,10,13-trimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate typically involves multiple steps, starting from simpler steroid precursors. The key steps include:
Esterification: The benzoate ester is formed by reacting the hydroxyl group at the 3-position with benzoic acid or its derivatives in the presence of a catalyst like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,8R,9S,10S,13S,14S)-2,10,13-trimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate: undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional ketone or carboxylic acid groups.
Reduction: Reduction reactions can convert the 17-oxo group to a hydroxyl group.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, replacing the benzoate group with other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the 17-oxo group yields the corresponding alcohol, while substitution of the benzoate group can produce a variety of ester derivatives.
Scientific Research Applications
[(2R,3R,8R,9S,10S,13S,14S)-2,10,13-trimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate: has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex steroid derivatives.
Biology: Studied for its potential role in cellular signaling pathways and hormone regulation.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of [(2R,3R,8R,9S,10S,13S,14S)-2,10,13-trimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, it can modulate gene expression and influence various cellular processes. The pathways involved may include the regulation of inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Estradiol benzoate: A similar steroid ester with estrogenic activity.
Testosterone benzoate: Another steroid ester with androgenic properties.
Progesterone benzoate: A steroid ester with progestogenic effects.
Uniqueness
[(2R,3R,8R,9S,10S,13S,14S)-2,10,13-trimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate: is unique due to its specific structural features and the combination of functional groups, which confer distinct biological activities and chemical reactivity compared to other similar compounds.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C27H36O3 |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
[(2R,3R,8R,9S,10S,13S,14S)-2,10,13-trimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C27H36O3/c1-17-16-27(3)19(15-23(17)30-25(29)18-7-5-4-6-8-18)9-10-20-21-11-12-24(28)26(21,2)14-13-22(20)27/h4-8,17,19-23H,9-16H2,1-3H3/t17-,19?,20+,21+,22+,23-,26+,27+/m1/s1 |
InChI Key |
FODHMRRHZAVFBM-YWEGPCOJSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2C[C@H]1OC(=O)C5=CC=CC=C5)CCC4=O)C)C |
Canonical SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC4=O)C)CC1OC(=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


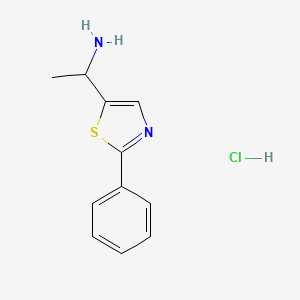
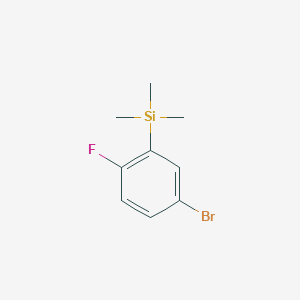
![(6S)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12636775.png)
![2-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12636778.png)
![{3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone](/img/structure/B12636781.png)
![2-[4-(3,4,5-Trimethoxyphenyl)but-3-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12636788.png)
![2-{2-[1-(2,5-Dimethoxy-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester](/img/structure/B12636791.png)
![Ethyl [3-(2-acetamidoethyl)-1-methyl-1H-indol-2-yl]acetate](/img/structure/B12636804.png)
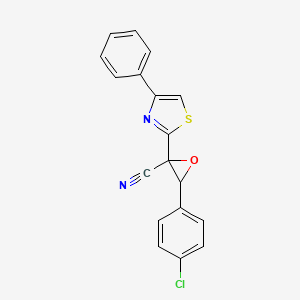
![4-[(Benzyloxy)methyl]-1-(propane-1-sulfonyl)piperidine-4-carbonitrile](/img/structure/B12636815.png)

![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal](/img/structure/B12636833.png)
